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molecular formula C3H6BrNO B1266602 2-Bromopropanamide CAS No. 5875-25-2

2-Bromopropanamide

Cat. No. B1266602
M. Wt: 151.99 g/mol
InChI Key: AUHYZQCEIVEMFH-UHFFFAOYSA-N
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Patent
US08067599B2

Procedure details

To a mixture of 5.0 g 3-bromobenzenethiol and 5.96 g potassium carbonate in 50 ml DMF were added 3.86 g 2-bromopropionamide at RT. The mixture was warmed up and stirred at 70° C. for 3.5 hrs. After cooling, 200 ml water were added and the mixture extracted 3 times with dichloromethane. Drying and evaporation of the organic phases yielded 6.5 g of the title product which was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.96 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([SH:8])[CH:5]=[CH:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH:16]([CH3:20])[C:17]([NH2:19])=[O:18].O>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([S:8][CH:16]([CH3:20])[C:17]([NH2:19])=[O:18])[CH:5]=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)S
Name
Quantity
5.96 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.86 g
Type
reactant
Smiles
BrC(C(=O)N)C
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C. for 3.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed up
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted 3 times with dichloromethane
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation of the organic phases

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)SC(C(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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